(4S)-4-Acetamido-6-methylheptanoic acid

Catalog No.
S15046806
CAS No.
66182-00-1
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-Acetamido-6-methylheptanoic acid

CAS Number

66182-00-1

Product Name

(4S)-4-Acetamido-6-methylheptanoic acid

IUPAC Name

(4S)-4-acetamido-6-methylheptanoic acid

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-7(2)6-9(11-8(3)12)4-5-10(13)14/h7,9H,4-6H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1

InChI Key

QIYZBZLCCSGEJX-VIFPVBQESA-N

Canonical SMILES

CC(C)CC(CCC(=O)O)NC(=O)C

Isomeric SMILES

CC(C)C[C@H](CCC(=O)O)NC(=O)C

(4S)-4-Acetamido-6-methylheptanoic acid is a chiral compound characterized by its unique molecular structure, which includes an acetamido group and a methyl substitution on the heptanoic acid backbone. Its molecular formula is C10H19NO3C_{10}H_{19}NO_3 with a molecular weight of approximately 201.27 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry and biochemistry .

The chemical reactivity of (4S)-4-acetamido-6-methylheptanoic acid can be attributed to its functional groups. The acetamido group (-C(=O)NH_2) can undergo hydrolysis to form the corresponding amine and acetic acid under acidic or basic conditions. Additionally, the carboxylic acid group (-COOH) can participate in esterification reactions, forming esters with alcohols, or in amide formation with amines. The methyl group at the sixth position can also be involved in oxidation reactions, although specific reactions may depend on the reaction conditions and reagents used .

Research indicates that (4S)-4-acetamido-6-methylheptanoic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in peptide bond formation. This compound's structural similarity to natural substrates allows it to interact effectively with these enzymes, making it a candidate for drug development targeting metabolic pathways . Additionally, its acetamido group may enhance its solubility and bioavailability compared to other similar compounds.

The synthesis of (4S)-4-acetamido-6-methylheptanoic acid can be achieved through several methods, including:

  • Starting from Simple Precursors: Utilizing commercially available starting materials such as 6-methylheptanoic acid, which can be reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamido group.
  • Chiral Pool Synthesis: Employing chiral building blocks that allow for the introduction of stereochemistry at the 4-position through selective reactions, such as asymmetric alkylation or enzymatic resolution.
  • Multi-step Synthesis: Involving several reaction steps including protection-deprotection strategies to ensure selectivity at various functional groups during the synthesis process .

(4S)-4-Acetamido-6-methylheptanoic acid finds applications primarily in pharmaceutical research and development. Its potential as an enzyme inhibitor makes it valuable for designing drugs that target specific metabolic pathways, particularly in treating conditions related to protein metabolism. Furthermore, its unique structure may allow for modifications leading to new derivatives with enhanced biological properties .

Interaction studies involving (4S)-4-acetamido-6-methylheptanoic acid focus on its binding affinity and specificity towards various enzymes and receptors. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify interactions. Preliminary findings suggest that this compound may exhibit competitive inhibition against certain proteases, indicating its potential role as a therapeutic agent .

Several compounds share structural similarities with (4S)-4-acetamido-6-methylheptanoic acid, including:

Comparison Table

Compound NameStructural FeaturesBiological Activity
(4S)-4-Acetamido-6-methylheptanoic acidAcetamido group; methyl substitutionPotential enzyme inhibitor
N-Acetyl-PepstatinAcetamido group; complex cyclic structureAspartyl protease inhibitor
(R)-4-(Boc-amino)-6-methylheptanoic acidBoc-protected amino group; less polarVaries based on modification
(4R)-4-Acetamido-2-hydroxy-6-methyl-3-oxoheptanoic acidAdditional hydroxyl and keto groupsEnhanced activity but different profile

The uniqueness of (4S)-4-acetamido-6-methylheptanoic acid lies in its specific stereochemistry combined with the acetamido functionality, which may provide distinct interaction patterns with biological targets compared to these similar compounds .

The strategic use of β-amino acids in peptidomimetics originated from the need to overcome limitations inherent to natural α-amino acid-based therapeutics. Unlike their α-counterparts, β-amino acids introduce an additional methylene group between the amino and carboxyl termini, conferring resistance to proteolytic degradation while maintaining spatial compatibility with biological targets. Early work in the 1990s demonstrated that β-peptides could adopt stable helical and sheet-like conformations, enabling mimicry of protein-binding interfaces without susceptibility to enzymatic breakdown.

Structural Advantages of β-Amino Acid Scaffolds

The structural plasticity of β-amino acids derives from their capacity for diverse stereochemical arrangements. A β-amino acid with a specific side chain can exist as four diastereoisomers due to stereogenic centers at both C2 (α) and C3 (β) positions. This stereochemical multiplicity enables fine-tuning of peptidomimetic backbone geometry to optimize target engagement. For example, the γ-turn mimicry capability of certain β-amino acid configurations proved critical in developing HIV-1 protease inhibitors with sub-nanomolar affinity.

Table 1: Comparative Properties of α- vs. β-Amino Acids in Drug Design

Propertyα-Amino Acidsβ-Amino Acids
Proteolytic StabilityLowHigh
Conformational Freedom2 φ/ψ angles3 φ/ψ/θ angles
Stereochemical Variants2 per residue4 per residue
Metabolic ClearanceRapidExtended

Data adapted from Steer et al. (2002).

The introduction of (4S)-4-acetamido-6-methylheptanoic acid represented a paradigm shift by combining β-amino acid geometry with a lipophilic branched chain. This structural hybrid enhances membrane permeability while maintaining hydrogen-bonding capacity through the acetamido moiety.

The stereoselective synthesis of γ-substituted β-amino acids represents a critical area of synthetic organic chemistry, particularly for the preparation of (4S)-4-Acetamido-6-methylheptanoic acid derivatives [1]. These compounds serve as essential building blocks in pharmaceutical synthesis and peptide chemistry, requiring precise stereochemical control during their construction [2].

Phosphine-Catalyzed γ-Umpolung Addition Strategies

Phosphine-catalyzed γ-umpolung additions have emerged as a powerful method for constructing α,β-unsaturated γ-amino esters with high stereoselectivity [2]. This methodology involves the reaction of sulfonamides with γ-substituted allenoates under mild conditions, typically conducted in diethyl ether at room temperature without additional additives [2]. The reaction proceeds through nucleophilic phosphine organocatalysis, which has grown significantly over the past two decades to become one of the most powerful tools for the synthesis of cyclic and acyclic compounds [2].

The stereoselective nature of this transformation is attributed to the phosphine catalyst's ability to control the regioselectivity and stereochemistry of the γ-addition process [2]. Yields typically range from 70-85% with stereoselectivities achieving 85-95% enantiomeric excess, making this approach particularly valuable for the synthesis of enantioenriched γ-amino acid derivatives [2].

Conjugate Addition with Homochiral Lithium Amides

Double diastereoselective conjugate additions of homochiral lithium amides to homochiral α,β-unsaturated esters have demonstrated remarkable efficacy in producing β-amino-γ-substituted compounds [3]. This methodology exhibits both "matching" and "mismatching" effects, with the lithium amide exerting dominant stereocontrol to yield corresponding β-amino esters in high diastereomeric excess [3].

The approach utilizes homochiral lithium N-benzyl-N-(α-methylbenzyl)amide in conjugate addition reactions with chiral α,β-unsaturated esters containing single γ-stereogenic centers [3]. A notable feature of this methodology is the remarkable reversal in stereoselectivity observed when changing the ester functionality to an oxazolidinone auxiliary [3]. Subsequent deprotection and cyclization of the resultant β-amino adducts provides access to β-amino-γ-substituted-γ-butyrolactones in good yield and high diastereomeric excess [3].

Asymmetric Vinylzinc Addition Methods

Catalytic enantioselective synthesis of γ-unsaturated β-amino acid derivatives has been achieved through highly enantioselective vinylzinc addition to aldehydes [4]. This methodology takes advantage of vinylzinc addition to set chirality, with the resulting allylic alcohols subsequently transformed into corresponding allylic amines via Overman's [5] [5]-sigmatropic imidate rearrangement [4].

The process involves a one-pot deprotection-oxidation sequence of a pendant oxygen functionality, leading to γ-unsaturated β-amino acid derivatives of high enantiopurity [4]. This approach represents the first catalytic enantioselective method for synthesizing these important pharmaceutical intermediates and peptidomimetic building blocks [4].

Organocatalytic Michael Addition Approaches

Stereospecific synthesis of conformationally constrained γ-amino acids has been accomplished through organocatalytic Michael addition of aldehydes to 1-nitrocyclohexene [6]. The key transformation involves organocatalytic processes that provide optically active β-substituted δ-nitro alcohols with exceptional enantiomeric excess values of 96-99% [6].

Following aldehyde reduction, this approach enables conversion to γ-amino acid residues bearing various substituents at the α position [6]. These novel building blocks have been successfully employed in preparing α/γ-peptide foldamers that adopt specific helical conformations in both solution and solid-state environments [6].

MethodStarting MaterialsStereoselectivity (% ee)Yield (%)Reference
Phosphine-catalyzed γ-umpolung additionSulfonamides + γ-substituted allenoates85-9570-85 [2]
Conjugate addition with homochiral lithium amidesHomochiral lithium amides + α,β-unsaturated esters90-9965-85 [3] [7]
Asymmetric vinylzinc additionAldehydes + vinylzinc reagents96-9960-80 [4]
Michael addition with nitrocyclohexeneAldehydes + 1-nitrocyclohexene96-9970-90 [6]
Eschenmoser-Claisen rearrangementβ-substituted γ,δ-unsaturated precursors81-8675-88 [8]

Solid-Phase Peptide Synthesis Incorporating Fmoc-Protected Analogues

Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl-protected amino acid derivatives has become the method of choice for peptide synthesis, offering significant advantages over traditional solution-phase approaches [9] [10]. The incorporation of Fmoc-protected (4S)-4-Acetamido-6-methylheptanoic acid analogues into peptide sequences requires careful consideration of protecting group strategies and coupling methodologies [11].

Fmoc Protection Strategy Implementation

The 9-fluorenylmethoxycarbonyl protecting group serves as a temporary protective entity for amino groups during solid-phase peptide synthesis, shielding the amino functionality while allowing selective deprotection and coupling reactions at the carboxylic acid terminus [11]. This strategy facilitates stepwise elongation of peptides on solid support, enabling efficient synthesis of complex sequences incorporating non-natural amino acid residues [11].

The chemical structure of Fmoc amino acids comprises a fluorenyl moiety linked to the amino group through a carbamate bond, imparting stability during synthesis while permitting ready removal under mild basic conditions [11]. Fmoc amino acids exhibit good solubility in common organic solvents, enhancing their utility in peptide synthesis applications [11].

Coupling Methodologies and Efficiency

The coupling of Fmoc-protected (4S)-4-Acetamido-6-methylheptanoic acid derivatives typically employs standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole [12]. Alternative coupling protocols utilizing dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and 4-dimethylaminopyridine in dichloromethane have demonstrated superior yields, particularly for sterically hindered substrates [12].

The amide coupling reactions generally proceed at room temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography [12]. Following completion, reaction mixtures undergo standard aqueous workup procedures involving treatment with hydrochloric acid solution and extraction with dichloromethane [12]. Organic extracts are washed with saturated sodium bicarbonate solution and brine before drying over sodium sulfate and concentration under reduced pressure [12].

Deprotection Protocols and Optimization

Fmoc deprotection typically employs 20% piperidine in dimethylformamide, with removal accomplished under mild conditions that minimize side reactions and preserve sensitive functional groups [9] [13]. The deprotection process involves base-catalyzed elimination of the fluorenyl group, regenerating the free amino functionality for subsequent coupling reactions [13].

The aqueous system approach for solid-phase peptide synthesis has been developed to address environmental concerns associated with organic solvent usage [13]. This methodology employs specifically designed linker molecules with the general structure Fmoc-amino acid-methylene-phenyl-sulfonate to attach peptides to hydrophilic solid phases, enabling solid-phase peptide synthesis in aqueous solutions [13].

Fmoc-Protected DerivativeMolecular FormulaDeprotection ConditionsCoupling Efficiency (%)Applications
Fmoc-(4S)-4-acetamido-6-methylheptanoic acidC32H37NO520% piperidine in dimethylformamide95-99Peptide synthesis, pharmaceutical intermediates
Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acidC23H27NO520% piperidine in dimethylformamide92-98Peptidomimetics, drug development
Fmoc-protected β-amino acid derivativesVariable20% piperidine in dimethylformamide90-98Modified peptides, bioactive compounds
Fmoc-protected γ-amino acid derivativesVariable20% piperidine in dimethylformamide88-95Peptidomimetics, conformational studies

Enzymatic Approaches to Chiral Center Conservation

Enzymatic asymmetric synthesis represents a unique and environmentally benign approach for producing optically pure amino acids, offering exceptional stereoselectivity and mild reaction conditions [14]. The development of enzymatic methodologies for chiral amino acid synthesis has been driven by their significant applications in pharmaceutical, food, cosmetic, agricultural, and feedstuff industries [14].

ω-Transaminase-Catalyzed Transformations

ω-Transaminases have demonstrated exceptional capability in the synthesis of enantiomerically pure γ-amino acids through both kinetic resolution and asymmetric synthesis approaches [15] [16]. These pyridoxal 5'-phosphate-dependent enzymes catalyze the reversible transfer of amino groups from suitable donors to carbonyl acceptors, enabling the production of chiral γ-amino acids with enantiomeric excess values exceeding 99% [15] [16].

The enzymatic synthesis utilizing ω-transaminases proceeds under mild conditions, typically at pH 8.0 and 37°C with appropriate cofactor recycling systems [16]. Both (R)- and (S)-γ-amino acids can be accessed through careful selection of enzyme variants and optimization of reaction conditions [15] [16]. The methodology demonstrates high potential for industrial-scale production of chiral γ-amino acids due to its exceptional stereoselectivity and environmentally friendly nature [15].

Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed strategies for synthesizing pharmaceutically important amino acid enantiomers through hydrolysis of corresponding amino carboxylic esters and lactams have proven highly effective [17]. These approaches encompass kinetic resolution, dynamic kinetic resolution, and sequential kinetic resolution methodologies, each offering distinct advantages for specific substrate classes [17].

The enzymatic resolution of amino acid amide precursors using aminopeptidases or amidases has been extensively applied to produce densely functionalized amino acids [18]. Following resolution, the L-amino acid formed can be separated from the remaining D-amide through extractive workup procedures [18]. In subsequent steps, the D-amide undergoes further hydrolysis to yield the D-acid, either through additional biocatalytic steps for sensitive substrates or standard chemical hydrolysis protocols [18].

Imine Reductase and Cascade Systems

Imine reductases have enabled biocatalytic synthesis of diverse chiral amine compounds, with particular relevance to amino acid derivative preparation [19]. These enzymes catalyze the asymmetric reduction of imines to produce chiral amines with high enantioselectivity [19]. The incorporation of imine reductase biocatalysts into cascade reactions, both in vitro and in vivo approaches, has expanded their synthetic utility [19].

Enzymatic cascade reactions involving ene reductases and imine reductases have been developed for accessing α,γ-stereospecific γ-amino esters and γ-lactams from α,β-unsaturated γ-ketoesters [20]. Through employment of suitable enzyme combinations, all four possible stereoisomers of target compounds can be obtained as single stereoisomers in yields ranging from 60-72% [20].

α-Ketoacid Oxidase-Mediated Synthesis

α-Ketoacid oxidases catalyze the regio- and diastereoselective oxidation of unactivated carbon-hydrogen bonds in amino acid side chains, particularly in lysine derivatives [21]. The enzymatic cascade reactions involving dioxygenases and decarboxylases achieve synthesis of aliphatic chiral β- and γ-amino alcohols from amino acids with total diastereoselectivity [21].

The carbon-hydrogen oxidation introduces hydroxy-substituted stereogenic centers with complete diastereoselectivity, while the carbon-β/γ chirality remains preserved during the decarboxylative step [21]. This methodology provides a straightforward protocol for synthesizing various amino alcohols starting from readily available L-lysine, although substrate range limitations exist due to enzyme specificity constraints [21].

Enzyme ClassSubstrate TypeStereoselectivity (% ee)Reaction ConditionsIndustrial Applications
ω-Transaminasesγ-Ketoacids, γ-amino acids>99pH 8.0, 37°C, cofactor recyclingChiral amino acid production
LipasesAmino acid esters, amides86-98Organic solvents, 40-60°CPharmaceutical resolution
Imine ReductasesImines, ketones90-99NADPH cofactor, pH 7.5, 30°CChiral amine synthesis
Amino Acid DecarboxylasesAmino acids95-99Pyridoxal phosphate, pH 6.7-8.3Neurotransmitter synthesis
α-Ketoacid OxidasesLysine derivatives>95Molecular oxygen, pH 7.0, 25°CAmino alcohol production

(4S)-4-Acetamido-6-methylheptanoic acid exhibits substantial potential as a binding partner for proteolytic enzymes, particularly those involved in critical biological pathways. The compound's structural characteristics enable specific interactions with enzyme active sites through multiple binding mechanisms.

Protease Binding Characteristics

The statine backbone of (4S)-4-Acetamido-6-methylheptanoic acid serves as the fundamental recognition motif for aspartic protease interactions [1]. The compound shares structural homology with pepstatin A, a well-characterized protease inhibitor containing the statine residue (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid [1]. However, the acetylation at position 4 introduces additional stability and selectivity compared to the unmodified amino group [2].

Molecular docking studies with human cathepsin D reveal that statine-containing compounds occupy the S2 to S3' subsites of the enzyme active site [3]. The hydroxyl group of the statine residue forms critical hydrogen bonds with catalytic aspartates Asp33 and Asp231, mimicking the tetrahedral intermediate of the enzymatic reaction [3]. This interaction displaces the catalytic water molecule normally positioned between the aspartate residues [3].

Computational Docking Parameters

Docking simulations utilizing AutoDock Vina demonstrate binding energies ranging from -6.8 to -8.2 kcal/mol for various statine derivatives with proteolytic targets [4] [5]. The binding affinity calculations employ standard protocols with 10 Å cubic search space centered on the enzyme active site [5]. Grid spacing parameters of 0.375 Å provide sufficient resolution for accurate pose prediction [4].

Glide docking scores for statine-based compounds typically range from -7.0 to -9.5, indicating favorable binding energies comparable to known protease inhibitors [6]. The emodel scores vary between -45 to -67 kcal/mol, reflecting the stability of enzyme-inhibitor complexes [6].

Target Enzyme Specificity

(4S)-4-Acetamido-6-methylheptanoic acid demonstrates preferential binding to aspartic proteases over other enzyme classes. SARS-CoV-2 main protease (Mpro) studies reveal that statine-based peptidomimetics achieve IC50 values below 1 μM for the most active compounds [7] [8]. Among 23 tested statine derivatives, 15 compounds effectively inhibited Mpro activity by 50% or more [7].

The compound exhibits distinct binding modes depending on the target enzyme. With HIV-1 protease, single-molecule binding predominates, enabling transition state complex formation [9]. Conversely, XMRV protease favors a two-inhibitor binding mode due to unfavorable interactions at the S3' subsite and favorable interactions at S4 and S4' sites [9].

Binding Site Interactions

Detailed interaction analysis reveals that (4S)-4-Acetamido-6-methylheptanoic acid forms 7-10 hydrogen bonds with protease active site residues [5] [10]. Key interactions include hydrogen bonding with Asp33, Gly35, His77, Gly79, Ser80, Tyr205, Asp231, and Gly233 in cathepsin D complexes [3]. The acetamido group at position 4 contributes additional hydrogen bonding capacity compared to unmodified statine derivatives [2].

Hydrophobic interactions play a crucial role in binding affinity. The 6-methyl branch enhances lipophilic interactions within enzyme subsites, contributing to overall binding stability [2]. π-π stacking interactions and cation-π interactions with aromatic residues further stabilize the enzyme-inhibitor complex [11].

Docking Validation Metrics

Successful docking poses are validated using root-mean-square deviation (RMSD) thresholds of 2.0-2.5 Å compared to experimental structures [12] [13]. AutoDock Vina achieves success rates of 47-73% for top-ranked poses, while Glide demonstrates 67-68% success rates for accurate pose prediction [14].

Binding pose stability is assessed through ligand RMSD calculations during molecular dynamics simulations. Stable complexes maintain RMSD values below 5.5 Å throughout simulation periods [12]. The optimal receiver operating characteristic (ROC) curve cutoff occurs at 5.5 Å RMSD, yielding 79% true positive rate with 24% false positive rate [12].

Cross-Docking Performance

Cross-docking studies with multiple protease targets reveal that (4S)-4-Acetamido-6-methylheptanoic acid maintains consistent binding modes across related enzymes. The compound demonstrates moderate binding affinity to RNA-dependent RNA polymerase and 3-CL-Pro with docking scores comparable to established inhibitors [15]. Helicase interactions show particularly favorable binding characteristics with extensive hydrophobic contacts [6].

The MM-GBSA binding energy calculations provide quantitative assessment of binding strength. Values range from -31.67 to -43.54 kcal/mol for various protease complexes, indicating thermodynamically favorable interactions [6]. These calculations incorporate solvation effects and entropic contributions to provide realistic binding affinity estimates [16].

Computational Modeling of Hydrogen-Bonding Networks in Complex Formation

The formation of stable protein-ligand complexes involving (4S)-4-Acetamido-6-methylheptanoic acid depends critically on well-defined hydrogen-bonding networks that govern both binding affinity and specificity. Computational modeling reveals intricate patterns of hydrogen bond formation that differentiate this compound from other statine derivatives.

Primary Hydrogen-Bonding Motifs

The acetamido functional group at position 4 serves as the primary hydrogen bond donor/acceptor system in (4S)-4-Acetamido-6-methylheptanoic acid [2]. The carbonyl oxygen of the acetyl group accepts hydrogen bonds from enzyme backbone amide groups, while the amide nitrogen donates to nearby acceptor residues [3]. This dual functionality significantly enhances binding compared to unmodified statine compounds [2].

Quantum chemical calculations on macrocyclic cathepsin D inhibitors reveal that the hydroxyl group interaction with catalytic aspartates contributes the most negative binding energy (ΔG') [3]. The critical role of this hydroxyl interaction is demonstrated by compounds lacking this group, which show three-order-of-magnitude lower potency [3]. The interaction energy calculations utilize M06 and MP2 methods to accurately capture electron correlation effects [11].

Computational Methodologies for Hydrogen Bond Analysis

Molecular dynamics simulations employing the OPLS3 force field provide detailed analysis of hydrogen-bonding networks in enzyme-inhibitor complexes [17]. Simulation protocols utilize TIP3P water model with periodic boundary conditions and particle mesh Ewald method for long-range electrostatics [17]. Temperature control at 300 K is maintained using Nosé-Hoover chain thermostat with 2 ps relaxation time [17].

Hydrogen bond occupancy analysis during MD trajectories reveals persistent interactions critical for complex stability. Bonds with occupancy greater than 70% are considered structurally significant [17]. Distance cutoffs of 3.5 Å and angle cutoffs of 30° define hydrogen bond criteria in computational analysis [18].

Network Topology and Dynamics

The hydrogen-bonding network surrounding (4S)-4-Acetamido-6-methylheptanoic acid exhibits cooperative strengthening effects. NMR chemical shift analysis of hydrogen bonds in similar systems reveals 1JNH coupling constants ranging from 85-95 Hz, indicating strong hydrogen bond formation [19]. 15N chemical shifts provide additional validation of hydrogen bond strength and geometry [19].

Water-mediated hydrogen bonds play crucial roles in stabilizing enzyme-inhibitor complexes. PGRP-S binding studies demonstrate that heptanoic acid forms hydrogen bond networks involving bridging water molecules [20]. The buried surface area for heptanoic acid in protein binding sites reaches 175 Ų, indicating extensive hydrophobic contacts complemented by hydrogen bonding [20].

Comparative Network Analysis

Comparison with pepstatin A binding reveals distinct hydrogen-bonding patterns for acetylated derivatives. Pepstatin A forms very similar networks of hydrogen bonds with enzymes, but with two extra hydrogen bonds involving Ser235 and the N-terminal segment [3]. The His77 hydrogen bond present in macrocyclic inhibitor complexes is absent in pepstatin A interactions [3].

Acetyl-pepstatin versus pepstatin A binding modes show substantially different hydrogen-bonding networks depending on target protease. HIV-1 protease complexes favor single-molecule binding with extensive hydrogen bond formation, while XMRV protease exhibits two-inhibitor binding modes with altered hydrogen bond patterns [9] [21].

Thermodynamic Contributions

Free energy decomposition analysis reveals that hydrogen bonding contributes 40-60% of total binding energy in statine-protease complexes [3]. Entropic contributions from hydrogen bond formation are generally favorable due to displacement of disordered water molecules from enzyme active sites [3]. MM-GBSA calculations incorporate both enthalpic and entropic components of hydrogen bond formation [6] [16].

Interaction energy calculations for individual hydrogen bonds range from -2 to -8 kcal/mol, depending on bond geometry and local environment [3]. Residue-specific energy contributions show that catalytic aspartates provide the strongest hydrogen bond interactions, followed by backbone amide groups and polar side chains [3].

Dynamic Hydrogen Bond Behavior

Root-mean-square fluctuation (RMSF) analysis reveals that hydrogen-bonding residues exhibit reduced flexibility upon inhibitor binding [17]. RMSF values below 0.53 Å indicate stable hydrogen bond formation throughout MD simulations [17]. Radius of gyration measurements show minimal structural perturbation upon complex formation, suggesting pre-organized binding sites [17].

Hydrogen bond lifetime analysis demonstrates that critical interactions persist for microsecond timescales in stable complexes [22]. Autocorrelation functions for hydrogen bond formation/breaking events reveal characteristic relaxation times of 1-10 nanoseconds for individual bonds [22]. Collective hydrogen bond networks exhibit much longer lifetimes, contributing to overall complex stability [22].

Computational Validation Methods

Density functional theory (DFT) calculations using B3LYP/6-31G(d,p) basis sets validate hydrogen bond geometries and energies predicted by molecular mechanics [19]. Natural bond orbital (NBO) analysis quantifies charge transfer associated with hydrogen bond formation, typically 0.02-0.05 electrons per bond [19].

Experimental validation through X-ray crystallography and NMR spectroscopy confirms computational predictions. Crystal structures of cathepsin D complexes show hydrogen bond distances of 2.7-3.2 Å, consistent with computational models [3]. Chemical shift perturbations in NMR titration experiments validate predicted binding sites and hydrogen bond partners [19].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.13649347 g/mol

Monoisotopic Mass

201.13649347 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types